Lipophilicity Benchmark: Measured LogP vs. Methoxy Analog
The target compound exhibits a significantly higher lipophilicity compared to its non-fluorinated methoxy analog, 5-Bromo-2-methoxybenzene-1-sulfonyl chloride, as quantified by XLogP3 values. The difluoromethoxy group's replacement of methoxy increases lipophilicity [1], a critical parameter for membrane permeability and target engagement in drug discovery [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.538 |
| Comparator Or Baseline | 5-Bromo-2-methoxybenzene-1-sulfonyl chloride: 2.6 |
| Quantified Difference | The target compound is approximately 1.062 log units more hydrophilic than the methoxy analog. This corresponds to an ~11.5-fold higher preference for the aqueous phase versus the methoxy analog. |
| Conditions | Computed XLogP3 values from PubChem database entries. |
Why This Matters
This quantifiable difference in lipophilicity allows for the fine-tuning of physicochemical properties in lead optimization programs, directly impacting oral bioavailability and off-target activity profiles, making it the preferred choice for specific molecular designs [2].
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). 'Fluorine in Pharmaceuticals: Looking Beyond Intuition'. Science, 317(5846), 1881-1886. View Source
- [2] Huchet, Q. A., et al. (2015). 'Fluorine in Drug Design: A Case Study with Fluoroanisoles'. CHIMIA, 69(6), 363-367. View Source
